Product packaging for 6-Methyl-5-oxooctanoic acid(Cat. No.:CAS No. 40564-62-3)

6-Methyl-5-oxooctanoic acid

Cat. No.: B14076767
CAS No.: 40564-62-3
M. Wt: 172.22 g/mol
InChI Key: ICDVOSSSLOMSLD-UHFFFAOYSA-N
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Description

6-Methyl-5-oxooctanoic acid is a branched-chain keto acid that serves as a versatile intermediate in organic synthesis and research applications. Compounds of this structural class are frequently investigated as building blocks for the synthesis of more complex molecules, including pharmaceuticals and natural products . Its structure, featuring both a carboxylic acid and a ketone functional group, makes it a valuable precursor for various chemical transformations, such as the development of chiral compounds through asymmetric synthesis methodologies . Researchers utilize this keto acid in exploring enzymatic reduction processes and other biocatalytic reactions to produce enantiomerically pure materials, which are critical in medicinal chemistry and materials science . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this product for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B14076767 6-Methyl-5-oxooctanoic acid CAS No. 40564-62-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40564-62-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

6-methyl-5-oxooctanoic acid

InChI

InChI=1S/C9H16O3/c1-3-7(2)8(10)5-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)

InChI Key

ICDVOSSSLOMSLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)CCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Methyl 5 Oxooctanoic Acid and Its Research Probes

Retrosynthetic Analysis and Strategic Design for 6-Methyl-5-oxooctanoic Acid

Retrosynthetic analysis of this compound suggests several potential disconnections. A primary strategy involves a Michael addition, a reliable method for forming carbon-carbon bonds. This approach disconnects the molecule into an enolate derived from a β-ketoester and an α,β-unsaturated ester. For instance, the enolate of ethyl isobutyrylacetate could be reacted with a suitable acrylate (B77674) derivative. Another viable disconnection is an acylation of a pre-formed carboxylic acid chain, or an oxidation of a corresponding secondary alcohol precursor.

Key Transformations: A common and effective method is the Michael addition. For example, the reaction between the enolate of pentane-2,4-dione and an ethyl crotonate can yield a related ketoester structure, which can then be further modified. rsc.org Another fundamental transformation is the oxidation of a precursor alcohol, such as 6-methyl-5-hydroxyoctanoic acid, to the corresponding ketone.

Protecting Group Strategies: Given the presence of two reactive functional groups, protecting group chemistry is often essential to prevent unwanted side reactions. jocpr.com The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) which is robust under many reaction conditions but can be cleaved by acid or base-catalyzed hydrolysis. libretexts.org The ketone can be protected as a ketal or acetal, which is stable to basic and nucleophilic reagents but is readily removed with aqueous acid. libretexts.org An orthogonal protecting group strategy allows for the selective deprotection of one group while the other remains intact, providing precise control over the synthetic sequence. organic-chemistry.org

Transformation Description Typical Reagents Protecting Group Consideration
Michael Addition Forms a C-C bond by adding a nucleophile (enolate) to an α,β-unsaturated carbonyl compound.Base (e.g., NaH, KF), β-ketoester, acrylate.Carboxylic acid is typically protected as an ester.
Oxidation Converts a secondary alcohol to a ketone.Chromium trioxide (CrO₃), Potassium permanganate (B83412) (KMnO₄).Carboxylic acid may need protection to prevent over-oxidation.
Friedel-Crafts Acylation Acylates an aromatic or aliphatic compound using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.Acyl chloride, Lewis Acid (e.g., AlCl₃, ZnCl₂).Both functional groups may require protection depending on the specific pathway.
Hydrolysis Cleaves an ester or ketal protecting group to reveal the carboxylic acid or ketone.Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, LiOH).This is the deprotection step itself.

The carbon at the 6-position of this compound is a stereocenter. Achieving stereochemical control is a significant challenge in its synthesis. Strategies to obtain specific enantiomers or diastereomers include:

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent reaction, after which it is removed. For example, a glycine-derived Schiff base complexed with nickel(II) can be used for asymmetric alkylations.

Asymmetric Catalysis: Using a chiral catalyst can favor the formation of one stereoisomer over another. For instance, enzyme-catalyzed reactions, such as those involving lipases or oxidoreductases, can exhibit high chemo-, regio-, and stereoselectivity. mdpi.comresearchgate.net

Chiral Pool Synthesis: Starting the synthesis from a readily available, enantiomerically pure natural product that already contains the desired stereocenter.

Development of Novel Synthetic Routes to this compound

Modern synthetic chemistry emphasizes the development of novel routes that are not only efficient but also selective and sustainable.

Chemo- and regioselectivity are crucial for synthesizing complex molecules like this compound efficiently.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, using a mild reducing agent like sodium borohydride (B1222165) could potentially reduce the ketone to an alcohol without affecting a protected carboxylic acid (ester). Conversely, selective transformations on the carboxylic acid end can be achieved while the ketone is protected as a ketal.

Regioselectivity: This involves controlling the position at which a reaction occurs. In the context of a Michael addition, the choice of reactants and conditions ensures the addition occurs at the β-carbon of the α,β-unsaturated system. Regioselective carbonylation of epoxides has also emerged as a powerful method to generate β-lactones, which are precursors to aldol-type products with defined regiochemistry. acs.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound, these principles can be applied in several ways:

Atom Economy: Designing syntheses to maximize the incorporation of all materials from the reactants into the final product, thus minimizing waste. acs.org Catalytic hydrogenations, for example, have 100% atom economy. acs.org

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. acs.org This includes using transition-metal catalysts, biocatalysts (enzymes), or organocatalysts. ijnc.ir Heteropoly acids are noted as efficient, reusable, and green catalysts for various transformations, including oxidations. researchgate.net

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. This could involve using water, supercritical CO₂, or solvent-free conditions. ekb.eg

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates saves time, resources, and reduces waste. researchgate.net A one-pot synthesis of 6-aminohexanoic acid from cyclohexane (B81311) has been demonstrated, showcasing a potential strategy for related molecules. nih.gov

Preparation of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. The preparation of labeled this compound involves incorporating stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ¹⁴C) at specific positions.

This is typically achieved by using a labeled starting material or reagent in the synthetic sequence. For example:

To label the carboxylic acid group with ¹³C, one could use a ¹³C-labeled cyanide source in a route that builds the acid functionality.

Labeling the methyl group at the 6-position could be accomplished by using a ¹³C- or ²H-labeled methylating agent (e.g., methyl iodide) in a suitable step.

The use of isotopically labeled starting materials, such as a labeled version of ethyl isobutyrylacetate, would incorporate the label into the backbone of the final molecule.

After synthesis, the labeled compound is mixed with an unlabeled internal standard and analyzed, often by LC-MS, to track its fate in a chemical or biological system. tmiclinode.com

Deuterium (B1214612) and Carbon-13 Labeling Strategies

The synthesis of isotopically labeled this compound is crucial for its use as a research probe in metabolic studies. Strategies for introducing deuterium (²H) and carbon-13 (¹³C) into the molecule are designed to be highly regioselective to allow for precise tracking of the compound's fate in biological systems. These syntheses often start with commercially available labeled precursors and employ reactions that prevent isotope scrambling.

General synthetic schemes for unlabeled oxo-acids can be adapted for isotopic labeling. For instance, a common route involves the oxidation of a corresponding labeled secondary alcohol. Another approach is the acylation of a suitable organometallic reagent with a labeled acyl chloride. For carbon-13 labeling, the introduction of a ¹³C-methyl group can be achieved using [¹³C]methylmagnesium halides or [¹³C₂]dimethylcadmium. The position of the label is determined by the synthetic route and the choice of labeled starting materials.

For the synthesis of [6-¹³C]-6-Methyl-5-oxooctanoic acid, a potential strategy could involve the use of a ¹³C-labeled Grignard reagent, which would introduce the isotope at the desired position. Similarly, deuterium labeling can be achieved by using deuterated reagents, such as lithium aluminum deuteride (B1239839) for the reduction of a suitable precursor, followed by oxidation.

Below is a table summarizing potential strategies for the synthesis of labeled this compound.

Isotope Labeling Position Potential Starting Materials Key Reagents/Steps
¹³CC-1 (carboxyl)1-Iodopentane, K¹³CNGrignard reaction, oxidation
¹³CC-5 (keto)Labeled acetyl chlorideFriedel-Crafts acylation of a suitable substrate
¹³CC-6 (methyl)[¹³C]Methyl iodideAlkylation of a precursor enolate
²HC-4, C-6Deuterated solvents (e.g., D₂O)Acid or base-catalyzed enol-keto exchange
²HVarious positionsDeuterated precursorsStandard organic synthesis reactions

Applications of Labeled this compound in Metabolic Tracing

Stable isotope-labeled compounds are invaluable tools for metabolic flux analysis, allowing researchers to trace the flow of atoms through metabolic pathways without the use of radioactive materials. nih.gov The use of deuterium and carbon-13 labeled this compound can provide significant insights into fatty acid and ketone body metabolism. By introducing the labeled compound into a biological system, such as cell cultures or whole organisms, and analyzing the isotopic enrichment in downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the metabolic fate of the compound can be determined. d-nb.info

The position of the isotopic label within the this compound molecule is critical for the information that can be obtained. For example, a ¹³C label at the carboxyl group (C-1) can be used to trace the extent to which the carbon backbone is incorporated into other molecules following processes like beta-oxidation. A label at the keto-group (C-5) or the adjacent methyl group (C-6) can provide information on the compound's role as a substrate for various enzymes.

Metabolic tracing with labeled this compound can help elucidate its involvement in various pathways. For instance, it can be used to study how its metabolism is altered in disease states, such as metabolic disorders or cancer, where fatty acid metabolism is often reprogrammed. d-nb.info Furthermore, analogs of oxo-acids have been developed as imaging probes for positron emission tomography (PET), suggesting that a radiolabeled version of this compound could potentially be used for non-invasive imaging of metabolic processes in vivo. snmjournals.org

The following table outlines potential metabolic tracing applications using labeled this compound.

Labeled Compound Metabolic Pathway Investigated Expected Labeled Products Analytical Technique
[1-¹³C]-6-Methyl-5-oxooctanoic acidBeta-oxidation¹³C-labeled acetyl-CoA and downstream metabolitesGC-MS, LC-MS
[5-¹³C]-6-Methyl-5-oxooctanoic acidKetone body metabolism¹³C-labeled ketone bodies (e.g., acetoacetate, beta-hydroxybutyrate)NMR, MS
[U-¹³C]-6-Methyl-5-oxooctanoic acidOverall carbon contributionUniformly labeled fatty acids, TCA cycle intermediatesMS, NMR
[²H]-6-Methyl-5-oxooctanoic acidRedox reactionsDeuterated NADH/FADH₂ and related metabolitesMS

Biosynthetic Pathways and Metabolic Transformations of 6 Methyl 5 Oxooctanoic Acid

Elucidation of Precursor Molecules for 6-Methyl-5-oxooctanoic Acid Biosynthesis

The synthesis of branched-chain fatty acids typically utilizes precursor molecules derived from the catabolism of amino acids or from intermediates of central carbon metabolism. portlandpress.com For this compound, a branched-chain keto acid, the biosynthesis would likely commence from a smaller branched-chain starter unit.

Based on the structure of this compound, plausible precursor molecules could include:

Isobutyryl-CoA: Derived from the breakdown of the amino acid valine, this four-carbon branched-chain molecule could serve as a primer for fatty acid synthesis.

Propionyl-CoA: Originating from the catabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids, propionyl-CoA could be a building block.

Acetyl-CoA and Malonyl-CoA: These are the fundamental two-carbon units for the elongation of the fatty acid chain. portlandpress.com

The assembly of these precursors would likely follow the iterative process of fatty acid synthesis, where a starter unit is sequentially elongated by the addition of two-carbon units from malonyl-CoA.

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The formation of this compound would necessitate a series of enzymatic reactions catalyzed by a fatty acid synthase (FAS) or a polyketide synthase (PKS) complex. These multienzyme systems orchestrate the condensation, reduction, dehydration, and subsequent reduction steps required for fatty acid chain elongation.

Characterization of Biosynthetic Enzymes Involved

While specific enzymes for this compound have not been identified, the following enzyme classes are expected to be involved based on known fatty acid and polyketide biosynthetic pathways:

Acyl-CoA Carboxylase: This enzyme would catalyze the carboxylation of a short-chain acyl-CoA (like isobutyryl-CoA or propionyl-CoA) to form the corresponding malonyl-CoA derivative, which is the activated two-carbon donor for chain elongation.

Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS): A multifunctional enzyme complex responsible for the iterative cycles of chain elongation. Key domains within this complex would include:

Ketoacyl Synthase (KS): Catalyzes the condensation of the growing acyl chain with a malonyl-CoA extender unit.

Ketoacyl Reductase (KR): Reduces the β-keto group formed after condensation to a hydroxyl group.

Dehydratase (DH): Removes a molecule of water to form a double bond.

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

Thioesterase (TE): Catalyzes the final release of the completed fatty acid chain from the synthase complex.

The presence of the oxo group at the C5 position suggests that a final oxidation step might occur after the main fatty acid chain has been synthesized, or that one of the reduction steps during the elongation process is omitted.

Co-factor Requirements and Reaction Kinetics

The enzymatic reactions involved in the biosynthesis of this compound would require specific co-factors:

NADPH: Nicotinamide adenine (B156593) dinucleotide phosphate, in its reduced form, is the primary electron donor for the reductive steps catalyzed by the ketoacyl reductase and enoyl reductase domains of the FAS/PKS complex. researchgate.net

Biotin: A crucial co-factor for acyl-CoA carboxylases.

ATP: Adenosine triphosphate is required to drive the carboxylation reaction.

The reaction kinetics of the individual enzymatic steps would be influenced by substrate and co-factor concentrations, temperature, and pH. However, without the identification and characterization of the specific enzymes, detailed kinetic data remains unavailable.

Intracellular and Extracellular Fate of this compound

Once synthesized, this compound would be subject to further metabolic processing, either being broken down to generate energy or utilized as a building block for other molecules.

Pathways of Catabolism and Anabolism

Catabolism: The degradation of this compound would likely proceed through a modified β-oxidation pathway, which is the primary route for breaking down fatty acids. The presence of the methyl branch and the keto group might require specialized enzymes to handle these structural features. The pathway would likely involve the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production.

Anabolism: It is conceivable that this compound could serve as a precursor for the synthesis of more complex molecules. For instance, it could be incorporated into lipids or serve as a building block for the biosynthesis of secondary metabolites in some organisms.

Interconversion with Related Metabolites

This compound could potentially be interconverted with other related metabolites. For example, the keto group at the C5 position could be reduced to a hydroxyl group by a ketoreductase, forming 6-methyl-5-hydroxyoctanoic acid . Further oxidation or reduction reactions could also lead to the formation of other derivatives. The study of the structurally similar compound 6-Methyl-7-oxooctanoic acid indicates that the keto group can be reduced to a hydroxyl group.

Advanced Analytical Techniques for Research Oriented Detection and Quantification of 6 Methyl 5 Oxooctanoic Acid

Development of Targeted Assays for 6-Methyl-5-oxooctanoic Acid Quantification in Biological Systems (non-clinical)

The accurate quantification of this compound in non-clinical biological systems is essential for understanding its metabolic relevance and roles in various biochemical pathways. The development of targeted assays, particularly those employing mass spectrometry, provides the necessary sensitivity and specificity for this purpose. These methods are crucial for research-oriented applications where precise measurement in complex matrices like cell lysates, tissue homogenates, or other biological fluids is required.

The establishment of a robust analytical method involves several key stages: efficient sample preparation to isolate the analyte and remove interferences, optimized chromatographic separation, and sensitive detection using mass spectrometry. Furthermore, rigorous validation is necessary to ensure that the assay is reliable and reproducible.

Sample Preparation Strategies

Given the polar nature of this compound, due to its carboxylic acid and keto functional groups, sample preparation protocols must be designed to efficiently extract it from complex biological matrices while minimizing matrix effects. Common approaches for short-chain keto acids involve protein precipitation and liquid-liquid extraction (LLE).

For instance, a typical procedure for plasma or tissue homogenates would begin with protein precipitation using a cold organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.commdpi.com This step effectively removes the majority of proteins which can interfere with the analysis. Following centrifugation, the supernatant containing the analyte can be further purified.

To enhance chromatographic retention and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS), a derivatization step is often necessary. For keto acids, this can involve oximation to protect the keto group, followed by silylation of the carboxylic acid. Alternatively, for liquid chromatography-mass spectrometry (LC-MS), derivatization of the carboxylic acid group can improve ionization efficiency. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) have been successfully used to derivatize short-chain fatty acids, a class of compounds chemically related to this compound, for LC-MS/MS analysis. mdpi.com Another common approach for carboxylic acids is derivatization with trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) to form methyl esters prior to GC-MS analysis. ijcs.ro

A sample preparation workflow for a targeted LC-MS/MS assay could be as follows:

Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.

Add a known amount of an internal standard. A stable isotope-labeled version of this compound (e.g., d3-6-methyl-5-oxooctanoic acid) would be ideal for correcting for matrix effects and variations in extraction efficiency.

Precipitate proteins by adding three volumes of ice-cold methanol, followed by vortexing and centrifugation. mdpi.com

The supernatant is collected and can be concentrated under a stream of nitrogen.

The extracted residue is then reconstituted in the mobile phase for direct injection or subjected to derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A targeted assay using LC-MS/MS operating in multiple reaction monitoring (MRM) mode is the preferred method for quantifying low-abundance molecules like this compound in complex biological samples due to its high selectivity and sensitivity. nih.gov

Chromatography: Reversed-phase chromatography is a common choice for separating carboxylic acids. A C18 column is often employed for this purpose. mdpi.commdpi.com To improve the retention of polar analytes like this compound, mixed-mode columns that incorporate both reversed-phase and anion-exchange properties can be beneficial. researchgate.net A typical chromatographic setup would involve a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to ensure the analyte is in its protonated form. mdpi.comnih.gov

A hypothetical gradient for the separation of this compound could be:

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0 95 5
2.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5
15.0 95 5

Mass Spectrometry: For targeted quantification, a triple quadrupole mass spectrometer is typically used. The analyte is first ionized, commonly using electrospray ionization (ESI) in negative ion mode for carboxylic acids. The precursor ion (the deprotonated molecule [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as MRM, ensures high specificity.

For this compound (molecular weight: 158.19 g/mol ), the precursor ion would be m/z 157.1. The selection of product ions would require experimental determination, but plausible fragments could arise from the loss of water or carbon dioxide.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Ionization Mode
This compound 157.1 Hypothetical Hypothetical Negative ESI
Internal Standard (d3-6-Methyl-5-oxooctanoic acid) 160.1 Hypothetical Hypothetical Negative ESI
Note: The specific product ions for this compound would need to be determined empirically by infusing a pure standard into the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

An alternative to LC-MS is GC-MS, which often requires derivatization to increase the volatility of the analyte.

Derivatization and Chromatography: A common two-step derivatization for keto acids involves reaction with a hydroxylamine (B1172632) to form an oxime from the keto group, followed by silylation of the carboxylic acid with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative is then separated on a low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase. ijcs.ro

Mass Spectrometry: In GC-MS, electron ionization (EI) is typically used. The instrument can be operated in selected ion monitoring (SIM) mode for targeted quantification, where only a few characteristic ions of the derivatized analyte are monitored, increasing sensitivity and selectivity compared to a full scan.

Method Validation and Performance Characteristics

Any developed quantitative assay must be validated to ensure its performance is adequate for the intended research purpose. The validation process assesses several key parameters according to established guidelines. scielo.brsemanticscholar.org

Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. This is typically evaluated by analyzing a series of calibration standards and assessing the coefficient of determination (R²), which should ideally be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For similar keto acid assays, LOQs in the low micromolar to nanomolar range have been reported, depending on the matrix and methodology. mdpi.comrsc.org

Precision and Accuracy: Precision refers to the closeness of repeated measurements and is often expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measured value to the true value and is typically assessed through recovery studies in spiked samples. For bioanalytical methods, intra- and inter-day precision (repeatability and intermediate precision) with RSDs within ±15% are generally considered acceptable. scielo.br Accuracy, measured as percent recovery, should also fall within an acceptable range, often 85-115%. mdpi.com

The following table summarizes typical validation parameters for a targeted assay of a short-chain keto acid in a biological matrix, based on published methods for similar analytes.

Validation Parameter Typical Acceptance Criteria/Value Reference
Linearity (R²) ≥ 0.99 rsc.org
Limit of Quantification (LOQ) 0.06 - 10 µmol/L mdpi.comresearchgate.net
Precision (RSD) < 15% scielo.brrsc.org
Accuracy (% Recovery) 80 - 115% mdpi.com

By establishing and validating such targeted assays, researchers can accurately measure this compound in various non-clinical biological systems, facilitating a deeper understanding of its physiological and pathological significance.

Biochemical Roles and Mechanistic Investigations of 6 Methyl 5 Oxooctanoic Acid

Interaction of 6-Methyl-5-oxooctanoic Acid with Specific Enzymes and Receptors in vitro

Enzyme Kinetic Studies with Purified Proteins

There are no available studies that have performed kinetic analyses of enzymes with this compound as a substrate. The degradation of branched-chain fatty acids typically involves enzymes of the α- and β-oxidation pathways. nih.govresearchgate.netscilit.com For instance, the final step of β-oxidation is catalyzed by 3-ketoacyl-CoA thiolase, which cleaves a 3-ketoacyl-CoA. nih.govwikipedia.org However, no research has specifically documented the kinetic parameters (e.g., K_m, k_cat) of this or any other purified enzyme with this compound.

Binding Affinity Determinations and Allosteric Modulation Research

There is no published research on the binding affinity of this compound to any specific receptors or its potential role as an allosteric modulator of enzyme activity. While short-chain fatty acids are known to interact with G-protein coupled receptors, no such studies have been conducted for this particular medium-chain keto acid. mdpi.comyoutube.com

Role of this compound as an Intermediary Metabolite

Integration into Central Metabolic Networks

The position of this compound as an intermediary metabolite in central metabolic networks has not been established. It is structurally related to branched-chain keto acids, which are derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. nih.govnih.govyoutube.com However, its direct involvement in these or other pathways, such as ketogenesis or the citric acid cycle, is not documented.

Flux Analysis and Metabolic Perturbation Studies

No metabolic flux analyses or perturbation studies have been published that track the flow of carbon from or through this compound within a biological system. Such studies are essential for understanding the quantitative contribution of a metabolite to various pathways, and this information is currently unavailable for this compound.

Synthesis and Exploration of 6 Methyl 5 Oxooctanoic Acid Derivatives and Analogues for Mechanistic Probes

Design Principles for Modifying the Structure of 6-Methyl-5-oxooctanoic Acid

The structural modification of a lead compound like this compound is a critical step in the development of potent and selective molecular probes. The design of these modifications is guided by a combination of rational design principles and the systematic exploration of chemical diversity through library synthesis.

Rational Design Based on Putative Binding Sites

Rational design of analogues hinges on understanding the potential interactions between the molecule and its biological target. In the absence of a known target for this compound, a hypothetical binding site can be postulated based on its structural features: a carboxylic acid, a ketone, and a methylated hydrocarbon chain.

Key modifications would include:

Carboxylic Acid Group: This group is a potential hydrogen bond donor and acceptor and can engage in ionic interactions. Modifications could involve esterification to modulate cell permeability, or replacement with bioisosteres such as tetrazoles or sulfonamides to alter acidity and binding geometry.

Keto Group: The ketone at the 5-position is a key feature, likely involved in hydrogen bonding or covalent interactions. It can be reduced to a hydroxyl group to probe the importance of the carbonyl, or its position can be shifted along the carbon chain.

Methyl Group: The methyl group at the 6-position introduces a chiral center and a lipophilic contact point. Its role can be investigated by synthesizing stereoisomers (R and S) or by replacing it with other alkyl groups of varying sizes (e.g., ethyl, propyl) to probe the steric tolerance of a putative binding pocket.

A rational design approach would leverage computational modeling to predict how these changes affect the molecule's conformation and potential binding affinity to hypothetical protein targets.

Library Synthesis of this compound Analogues

To systematically explore the structure-activity relationship (SAR), a library of analogues would be synthesized. This approach allows for the rapid generation of a diverse set of compounds for screening. A common strategy is parallel synthesis, where a core scaffold is elaborated with a variety of building blocks.

For this compound, a divergent synthetic route could be employed starting from a common intermediate. For instance, a key keto-ester precursor could be synthesized, which then undergoes a variety of chemical transformations in parallel to generate a library of derivatives with modifications at the carboxylic acid and ketone functionalities.

Table 1: Hypothetical Library of this compound Analogues

Compound ID Modification at Carboxylic Acid Modification at Ketone Modification at Methyl Group
6M5O-001 Methyl Ester Unmodified Unmodified
6M5O-002 Ethyl Ester Unmodified Unmodified
6M5O-003 Unmodified Hydroxyl Unmodified
6M5O-004 Unmodified Unmodified Ethyl

| 6M5O-005 | Tetrazole | Unmodified | Unmodified |

Evaluation of Derivatives in Biochemical Assays

Once a library of derivatives is synthesized, the next crucial step is to evaluate their biological activity in biochemical assays. This allows for the identification of key structural features required for activity and provides insights into the mechanism of action.

Comparative Analysis of Enzymatic Activity

Assuming this compound interacts with an enzyme, a primary screen would involve measuring the inhibition of that enzyme's activity by the synthesized analogues. This is typically done by monitoring the formation of a product or the depletion of a substrate over time in the presence of varying concentrations of the inhibitor.

The results of such an assay would be expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 2: Hypothetical Enzymatic Inhibition Data for this compound Analogues

Compound ID Target Enzyme IC50 (µM)
6M5O-001 Hypothetical Dehydrogenase X 15.2
6M5O-002 Hypothetical Dehydrogenase X 12.8
6M5O-003 Hypothetical Dehydrogenase X > 100
6M5O-004 Hypothetical Dehydrogenase X 25.6

| 6M5O-005 | Hypothetical Dehydrogenase X | 8.5 |

Structure-Mechanism Relationship Studies

By comparing the IC50 values of the different analogues, a structure-mechanism relationship can be established. For example, if the ester derivatives (6M5O-001 and 6M5O-002) show comparable or slightly better activity than the parent acid, it might suggest that the carboxylic acid itself is not essential for binding but that its modification can improve cell permeability. The lack of activity of the alcohol derivative (6M5O-003) would strongly indicate that the ketone carbonyl is crucial for the interaction, possibly acting as a hydrogen bond acceptor.

Further mechanistic studies could involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into how the inhibitors interact with the enzyme.

Development of this compound Based Affinity Probes for Target Identification

To identify the cellular target(s) of this compound, affinity-based probes can be developed. These probes are derivatives that contain a reporter tag (e.g., a fluorophore or a biotin) and a reactive group for covalent attachment to the target protein.

The design of an effective affinity probe requires careful consideration of the linker used to attach the reporter tag. The linker should be long enough to avoid steric hindrance with the target protein but not so long that it introduces non-specific interactions. The position of attachment on the this compound scaffold is also critical and should be at a position that is not essential for binding, as determined from the SAR studies.

Once a suitable probe is synthesized, it can be used in affinity chromatography or activity-based protein profiling (ABPP) experiments to isolate and identify its binding partners from a complex biological sample, such as a cell lysate. Mass spectrometry is then used to identify the proteins that have been captured by the probe.

Table 3: Components of a Hypothetical this compound-Based Affinity Probe

Component Function Example
Recognition Moiety Binds to the target protein This compound core
Linker Connects the recognition moiety to the reporter tag Polyethylene glycol (PEG) chain
Reporter Tag Enables detection and isolation of the probe-target complex Biotin or a Fluorescent Dye (e.g., a Bodipy dye)

| Reactive Group (optional) | Forms a covalent bond with the target protein | Benzophenone (for photo-affinity labeling) |

The successful development and application of such probes would be a significant step towards elucidating the biological role of this compound and its derivatives.

Future Directions and Emerging Research Avenues for 6 Methyl 5 Oxooctanoic Acid

Untargeted Metabolomics Approaches for Discovery of Novel Pathways Involving 6-Methyl-5-oxooctanoic Acid

Untargeted metabolomics, a comprehensive analytical approach, is pivotal in identifying and quantifying a wide array of small molecules in a biological sample. This technique is instrumental in generating new hypotheses about the metabolic pathways where compounds like this compound might play a role. Unlike targeted approaches that focus on predefined sets of metabolites, untargeted metabolomics casts a wider net, enabling the discovery of novel or unexpected metabolic routes. frontiersin.orgmdpi.com

The application of untargeted metabolomics can reveal correlations between the levels of this compound and other metabolites, providing clues about its biochemical origins and downstream effects. For instance, a study utilizing this approach in gastrointestinal cancer patients demonstrated the potential of metabolomics to identify changes in metabolite levels, though this compound was not specifically mentioned, the methodology is highly relevant. frontiersin.org By analyzing diverse biological samples such as tissues, biofluids, and cell cultures under various conditions, researchers can map out the metabolic networks associated with this compound. This could lead to the identification of enzymes that synthesize or degrade this keto acid and uncover its involvement in previously unknown signaling or metabolic pathways.

Advanced Computational Chemistry for Predicting this compound Reactivity and Interactions

Advanced computational chemistry offers a powerful lens through which to predict the chemical behavior of molecules like this compound. Techniques such as Density Functional Theory (DFT) can be employed to model the molecule's electronic structure, stability, and reactivity. researchgate.netnih.gov These computational methods allow for the prediction of how this compound might interact with biological macromolecules, such as proteins and enzymes.

For example, computational studies on similar oxo-carboxylic acids have been used to elucidate their fragmentation pathways in mass spectrometry and to understand their gas-phase reactivity. researchgate.net Similar in silico experiments with this compound could predict its binding affinity to various protein active sites, suggesting potential enzymatic regulators or protein targets. This predictive power can guide experimental studies, saving significant time and resources by prioritizing the most promising interactions for laboratory validation. Furthermore, computational models can simulate the molecule's behavior in different chemical environments, providing insights into its stability and potential transformations within a biological system.

Engineering of Biosynthetic Pathways for Enhanced Production or Novel Analogues of this compound

The engineering of biosynthetic pathways is a rapidly advancing field of synthetic biology that holds immense potential for producing valuable compounds like this compound. This involves the rational design and modification of metabolic pathways in microbial hosts, such as E. coli or Saccharomyces cerevisiae, to enhance the production of a target molecule or to create novel, structurally related analogues. researchgate.neteuropa.eu

Research into the biosynthesis of other complex molecules, such as polyketides, provides a roadmap for how this could be achieved for this compound. researchgate.netnih.gov By identifying the native biosynthetic gene cluster responsible for its production, or by designing an artificial pathway, researchers can use genetic engineering tools to optimize enzyme expression levels, remove competing metabolic pathways, and increase the supply of precursor molecules. This can lead to significantly higher yields of the desired compound. Moreover, by introducing modified enzymes or enzymes from different organisms, it may be possible to produce novel analogues of this compound with potentially enhanced or altered biological activities.

Interdisciplinary Research Integrating this compound into Broader Biological Contexts

To fully comprehend the significance of this compound, it is crucial to move beyond its isolated chemical properties and integrate it into broader biological contexts. This requires interdisciplinary research that combines chemistry, biology, and medicine to explore its role in complex processes such as cell signaling, host-microbe interactions, and disease pathogenesis.

For instance, understanding how the gut microbiome might produce or metabolize this compound could reveal its influence on human health and disease. Recent studies have highlighted the profound impact of microbial metabolites on host physiology. nih.gov Investigating the presence and concentration of this compound in different biological niches and its correlation with specific physiological or pathological states will be a key area of future research. This integrated approach will be essential for elucidating the complete biological story of this compound and harnessing its potential for therapeutic or diagnostic applications.

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